1-(4-Chlorophenoxy)propan-2-amine hydrochloride

Description

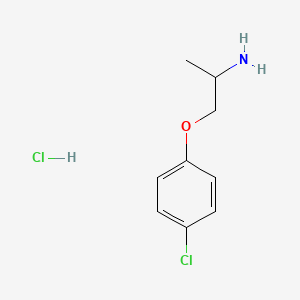

1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a secondary amine derivative featuring a 4-chlorophenoxy group attached to the first carbon of a propane backbone and an amine group at the second carbon. The hydrochloride salt form enhances its stability and solubility in aqueous environments. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of antimicrobial agents, as evidenced by its role in the preparation of 1,3,5-triazine-2,4-diamine derivatives .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGJTLOQFSXBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(4-chlorophenoxy)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Synthetic Route:

Reaction of 4-chlorophenol with epichlorohydrin:

Reaction of 1-(4-chlorophenoxy)-2,3-epoxypropane with ammonia or an amine:

Formation of hydrochloride salt:

Chemical Reactions Analysis

1-(4-Chlorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Acidic or basic medium.

Products: Corresponding ketones or carboxylic acids.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Anhydrous conditions.

Products: Corresponding alcohols or amines.

-

Substitution

Reagents: Nucleophiles like sodium azide or sodium cyanide.

Conditions: Solvent medium, typically polar aprotic solvents.

Products: Substituted derivatives of the original compound.

Scientific Research Applications

Antibacterial Applications

Recent studies have demonstrated the antibacterial activity of compounds related to 1-(4-Chlorophenoxy)propan-2-amine hydrochloride. Specifically, research has shown that certain derivatives exhibit significant inhibition against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Activity

A study published in Nature reported that synthetic 1,3-bis(aryloxy)propan-2-amines, closely related to this compound, displayed minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against various bacterial strains. The compounds demonstrated a bactericidal mechanism of action, suggesting their potential as new antibacterial agents for treating infections caused by multidrug-resistant bacteria .

| Bacterial Strain | MIC (μg/ml) | Bactericidal Concentration |

|---|---|---|

| Staphylococcus aureus | 5.99 - 28.58 | Similar to MIC |

| Enterococcus faecalis | 10 | Similar to MIC |

| Streptococcus pyogenes | 10 | Similar to MIC |

Antimalarial Activity

In addition to its antibacterial properties, this compound derivatives have shown promise in combating malaria. A notable compound from a related series was identified as having potent antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Case Study: Antimalarial Efficacy

In a study evaluating various triazine derivatives, one compound exhibited an IC50 of 2.66 nM against the drug-resistant FCR-3 strain of Plasmodium falciparum, indicating high efficacy. Importantly, these compounds were not toxic to mammalian cells at therapeutic concentrations and acted as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway critical for the survival of the malaria parasite .

| Compound | IC50 (nM) | Toxicity |

|---|---|---|

| 1-(3-(4-Chlorophenoxy)propyl)-6-phenyl... | 2.66 | Non-toxic |

| Other derivatives from the series | Varied | Non-toxic |

Cosmetic Formulations

The compound has also been explored for its potential applications in cosmetic formulations. Its properties may contribute to skin care products aimed at enhancing skin health and combating signs of aging.

Considerations for Cosmetic Use

When developing cosmetic products containing this compound, thorough safety assessments are necessary to ensure efficacy and consumer safety. Studies have indicated that compounds with similar structures can improve skin hydration and elasticity .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogous Compounds

Pharmacological and Chemical Properties

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility. For example, the 4-chlorophenoxy group in the target compound likely increases lipophilicity compared to methoxy or fluorine substituents . Phenoxy vs.

- Biological Activity: The target compound’s 4-chlorophenoxy moiety is associated with antimicrobial activity in triazine-diamine derivatives . Fenfluramine analogs with trifluoromethyl groups exhibit serotonergic effects, highlighting the role of substituents in modulating receptor interactions .

Table 2: Industrial and Market Insights

Biological Activity

1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 23471-46-7

- Molecular Formula : C10H12ClNO

The presence of the 4-chlorophenoxy group is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with propan-2-amine under controlled conditions. The hydrochloride salt form is often used to enhance solubility and stability in biological assays.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related 1,3-bis(aryloxy)propan-2-amines have shown significant inhibition of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, at concentrations as low as 10 µg/ml . This suggests a potential for similar activity in this compound.

Antichlamydial Activity

A study highlighted that related compounds demonstrated selective activity against Chlamydia species, indicating that structural modifications could lead to enhanced efficacy against specific pathogens . The mechanism of action for these compounds often involves disruption of bacterial cell function, though specific pathways for this compound require further investigation.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival.

- Receptor Modulation : Potential influence on neurotransmitter receptors, given its amine structure, which may affect neurological pathways.

Study on Antibacterial Activity

In a comparative study examining various derivatives of aryloxy compounds, it was found that certain modifications enhanced antibacterial properties. The study demonstrated that compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .

Toxicity Assessments

Toxicity studies are crucial for evaluating the safety profile of any new compound. Research involving similar compounds has shown that they can be non-toxic to mammalian cells at therapeutic concentrations, which is a promising indicator for further development .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| 1-(4-Chlorophenoxy)propan-2-amines | Antimicrobial | Not specified | Low |

| 6-Aryl-1,6-dihydro-1,3,5-triazine derivatives | Antimalarial | 0.00266 | Non-toxic |

| Other Aryloxy derivatives | Antibacterial | Varies | Moderate |

Q & A

Q. What are the recommended methods for determining the molecular structure of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride?

To confirm the molecular structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can identify proton and carbon environments, distinguishing the chlorophenoxy group and propan-2-amine backbone. For example, aromatic protons (6.8–7.4 ppm) and amine protons (2.5–3.5 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₉H₁₂ClNO·HCl) by matching the exact mass.

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles, particularly for chiral centers .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

Key steps include:

- Stepwise Functionalization : React 4-chlorophenol with epichlorohydrin under basic conditions (pH 10–12) to form the phenoxy intermediate, followed by amination with ammonia or methylamine .

- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Control temperature (60–80°C) and inert atmosphere (N₂) to minimize side reactions like oxidation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in silico pharmacological data for this compound?

- Dose-Response Validation : Replicate in vitro assays (e.g., receptor binding assays) across multiple concentrations to identify non-linear effects. Compare with molecular docking simulations (e.g., AutoDock Vina) to assess target affinity discrepancies .

- Metabolite Profiling : Use LC-MS to detect active metabolites in vitro that may not be accounted for in silico. For example, N-dealkylation products could enhance or inhibit activity .

- Physicochemical Parameter Adjustment : Re-evaluate logP and pKa values in computational models, as halogen substituents (e.g., Cl) significantly alter lipophilicity and ionization .

Q. How does the introduction of halogen substituents influence the physicochemical properties of this compound compared to non-halogenated analogs?

Halogens like chlorine enhance:

- Lipophilicity : Increased logP (e.g., 2.1 vs. 1.5 for non-chlorinated analogs) improves membrane permeability but may reduce aqueous solubility .

- Metabolic Stability : Chlorine resists cytochrome P450 oxidation, extending half-life in vitro (e.g., t₁/₂ > 120 min vs. 60 min for methoxy analogs) .

- Electrophilic Reactivity : The electron-withdrawing Cl group stabilizes the amine via resonance, reducing susceptibility to hydrolysis .

| Property | 1-(4-Chlorophenoxy)propan-2-amine HCl | Non-Halogenated Analog |

|---|---|---|

| logP | 2.1 | 1.5 |

| Aqueous Solubility (mg/mL) | 15.3 | 22.8 |

| Metabolic t₁/₂ (min) | >120 | 60 |

Q. What experimental designs are recommended for assessing the compound’s stereochemical impact on biological activity?

- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers. Compare their IC₅₀ values in receptor binding assays .

- Circular Dichroism (CD) : Correlate optical activity with structural conformation to identify active enantiomers .

- In Vivo Pharmacokinetics : Administer separated enantiomers to animal models to evaluate absorption and tissue distribution differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.